
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate is an organic compound with the molecular formula C21H30F2O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 2,4-difluorophenyl and the cyclohexane ring is substituted with an octyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-octylcyclohexanecarboxylic acid with 2,4-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorophenol and 4-octylcyclohexanecarboxylic acid.
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Hydrolysis: 2,4-Difluorophenol and 4-octylcyclohexanecarboxylic acid.
Substitution: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism by which 2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to unique biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Another fluorinated phenyl derivative with different functional groups and applications.
2,4-Difluorobenzylamine: A related compound with an amine group instead of the ester linkage.
Uniqueness
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring, an octyl chain, and a difluorophenyl ester. This structure imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
89203-92-9 |
|---|---|
Molekularformel |
C21H30F2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(2,4-difluorophenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H30F2O2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)21(24)25-20-14-13-18(22)15-19(20)23/h13-17H,2-12H2,1H3 |
InChI-Schlüssel |
IANFQKPNRCZUER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


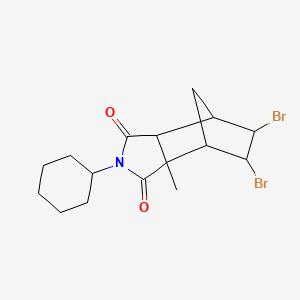
![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)
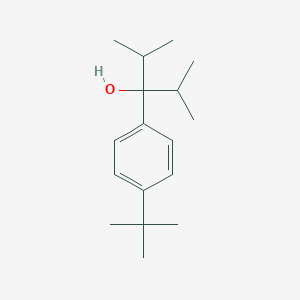

![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)
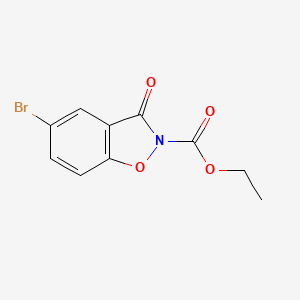

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
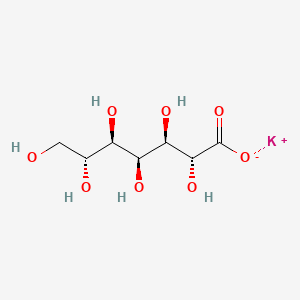

![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
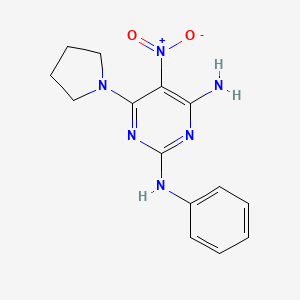
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
